Cas no 14383-60-9 (N-(1-phenylpropan-2-yl)acetamide)

14383-60-9 structure
Nome del prodotto:N-(1-phenylpropan-2-yl)acetamide
N-(1-phenylpropan-2-yl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,N-(1-methyl-2-phenylethyl)-
- DL-Acetylamphetamine
- N-acetylamphetamine
- Amphetamine, AC
- N-(1-Methyl-2-phenylethyl)acetamide
- N-(α-Methylphenethyl)acetamide
- N-(1-phenylpropan-2-yl)acetamide
- AKOS008967339
- N-(alpha-Methylphenethyl)acetamide
- CHEMBL1588171
- Acetamide, N-(1-methyl-2-phenylethyl)-
- N-(1-Phenylpropan-2-yl)ethanimidic acid
- HMS2156K14
- ACETAMIDE, N-(alpha-METHYLPHENETHYL)-
- 14383-60-9
- MLS000532578
- HMS3312M14
- CHEBI:191146
- NCGC00245536-01
- AB00451056-08
- N-(.alpha.-Methylphenethyl)acetamide
- Acetamide, N-(.alpha.-methylphenethyl)-
- CS-0235970
- EN300-1659595
- DTXSID50932120
- SCHEMBL259640
- N-(alpha-methylphenethyl) acetamide
- SMR000137517
-
- Inchi: InChI=1S/C11H15NO/c1-9(12-10(2)13)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)
- Chiave InChI: YPKBVWZHVTZSPU-UHFFFAOYSA-N
- Sorrisi: CC(NC(=O)C)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 177.11545
- Massa monoisotopica: 177.115364
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 0.995
- Punto di ebollizione: 349.6°Cat760mmHg
- Punto di infiammabilità: 207.3°C
- Indice di rifrazione: 1.51
- PSA: 29.1
N-(1-phenylpropan-2-yl)acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1659595-0.05g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 0.05g |
$101.0 | 2023-06-04 | |
Enamine | EN300-1659595-1.0g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 1g |
$528.0 | 2023-06-04 | |
Enamine | EN300-1659595-2500mg |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95.0% | 2500mg |
$1034.0 | 2023-09-21 | |
Enamine | EN300-1659595-100mg |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95.0% | 100mg |
$152.0 | 2023-09-21 | |
Enamine | EN300-1659595-50mg |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95.0% | 50mg |
$101.0 | 2023-09-21 | |
1PlusChem | 1P001IX1-50mg |
Acetamide, N-(1-methyl-2-phenylethyl)- |
14383-60-9 | 95% | 50mg |
$182.00 | 2024-06-20 | |
Enamine | EN300-1659595-2.5g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 2.5g |
$1034.0 | 2023-06-04 | |
Enamine | EN300-1659595-10.0g |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95% | 10g |
$2269.0 | 2023-06-04 | |
Enamine | EN300-1659595-250mg |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95.0% | 250mg |
$216.0 | 2023-09-21 | |
Enamine | EN300-1659595-500mg |
N-(1-phenylpropan-2-yl)acetamide |
14383-60-9 | 95.0% | 500mg |
$407.0 | 2023-09-21 |
N-(1-phenylpropan-2-yl)acetamide Letteratura correlata
-
1. Synthetic approaches to the alkaloids of the ancistrocladacea: dehydroancistrocladisineMark Rizzacasa,Melvyn V. Sargent J. Chem. Soc. Chem. Commun. 1989 301
-
2. Synthetic approaches to the naphthyl-isoquinoline alkaloids. Part 1. DehydroancistrocladisineMark A. Rizzacasa,Melvyn V. Sargent J. Chem. Soc. Perkin Trans. 1 1991 841
14383-60-9 (N-(1-phenylpropan-2-yl)acetamide) Prodotti correlati
- 1284961-18-7(3-[1-(2-methylbenzenesulfonyl)piperidin-4-yl]propanoic acid)
- 28354-99-6(4,4-dimethyl-5-oxohexanoic acid)
- 2138401-74-6(methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride)
- 2228248-04-0(tert-butyl N-4-chloro-3-(piperidin-3-yloxy)phenylcarbamate)
- 2229401-64-1(1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluorocyclopropane-1-carboxylic acid)
- 1597807-63-0(1-Pentanone, 3-amino-1-cyclobutyl-)
- 6027-21-0(D-Homoserine)
- 181531-14-6((R)-(+)-Stericol)
- 1909318-82-6(4-iodo-1,2-thiazole-3-carboxylic acid)
- 1353979-75-5((2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine hydrochloride)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
